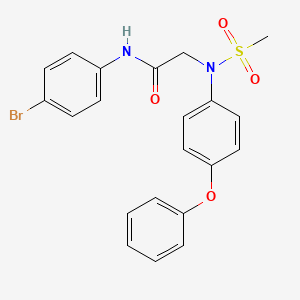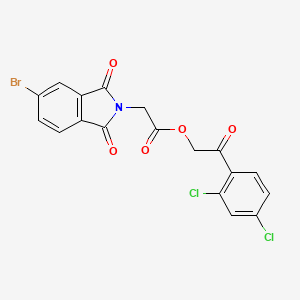![molecular formula C12H17ClN2O B6002376 3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B6002376.png)
3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. CDMB belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide for lab experiments is its potential use as a pharmaceutical drug. Its antitumor and antimicrobial activity make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific HDAC isoforms that are targeted by this compound. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, further studies are needed to fully understand the potential side effects of this compound and to determine its safety and efficacy in vivo.
Métodos De Síntesis
3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloro-4-methylbenzoic acid with N,N-dimethylethanolamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with thionyl chloride to yield this compound. Other methods include the reaction of 3-chloro-4-methylbenzoyl chloride with N,N-dimethylethanolamine or the reaction of 3-chloro-4-methylbenzamide with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to have antitumor activity and has been tested against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-4-5-10(8-11(9)13)12(16)14-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZPLCFIDCABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-methylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6002296.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B6002313.png)
![9-[3-(4-bromophenyl)-4H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6002316.png)
![1-(2-methylphenyl)-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6002332.png)
![3,4-bis[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B6002333.png)
![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)


![2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B6002361.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)

![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
